Cas no 886460-60-2 ((2-Bromothien-3-yl)methylamine Hydrochloride)
(2-Bromothien-3-yl)methylamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-THIOPHENEMETHANAMINE, 2-BROMO-, HYDROCHLORIDE
- C-(2-Bromo-thiophen-3-yl)-methylamine hydrochloride
- 3-(Aminomethyl)-2-bromothiophene hydrochloride
- (2-BROMO-3-THIENYL)METHYLAMINE HYDROCHLORIDE
- 886460-60-2
- (2-bromothiophen-3-yl)methanamine;hydrochloride
- SB39608
- MS-22117
- DTXCID20335205
- (2-bromothiophen-3-yl)methanamine Hydrochloride
- EN300-203275
- 1-(2-BROMOTHIOPHEN-3-YL)METHANAMINE HYDROCHLORIDE
- MFCD04971979
- DTXSID10384181
- (2-bromothiophen-3-yl)methanamineHydrochloride
- (2-Bromothien-3-yl)methylamine Hydrochloride
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- MDL: MFCD04971979
- Inchi: 1S/C5H6BrNS.ClH/c6-5-4(3-7)1-2-8-5;/h1-2H,3,7H2;1H
- InChI Key: RPJGSRWWVZLZBM-UHFFFAOYSA-N
- SMILES: C(C1C=CSC=1Br)N.Cl
Computed Properties
- Exact Mass: 226.91711Da
- Monoisotopic Mass: 226.91711Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 78.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3Ų
(2-Bromothien-3-yl)methylamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B293315-10mg |
(2-Bromothien-3-yl)methylamine Hydrochloride |
886460-60-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B293315-50mg |
(2-Bromothien-3-yl)methylamine Hydrochloride |
886460-60-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B293315-100mg |
(2-Bromothien-3-yl)methylamine Hydrochloride |
886460-60-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0757S-1g |
C-(2-Bromo-thiophen-3-yl)-methylamine hydrochloride |
886460-60-2 | 97% | 1g |
8310.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0757S-5g |
C-(2-Bromo-thiophen-3-yl)-methylamine hydrochloride |
886460-60-2 | 97% | 5g |
29681.48CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0757S-500mg |
C-(2-Bromo-thiophen-3-yl)-methylamine hydrochloride |
886460-60-2 | 97% | 500mg |
4579.43CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0757S-100mg |
C-(2-Bromo-thiophen-3-yl)-methylamine hydrochloride |
886460-60-2 | 97% | 100mg |
2968.15CNY | 2021-05-08 | |
| Apollo Scientific | OR8040-250mg |
3-(Aminomethyl)-2-bromothiophene hydrochloride |
886460-60-2 | 97% | 250mg |
£64.00 | 2023-09-02 | |
| Apollo Scientific | OR8040-1g |
3-(Aminomethyl)-2-bromothiophene hydrochloride |
886460-60-2 | 97% | 1g |
£212.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531579-500mg |
(2-Bromothiophen-3-yl)methanamine hydrochloride |
886460-60-2 | 98% | 500mg |
¥6592.00 | 2024-04-26 |
(2-Bromothien-3-yl)methylamine Hydrochloride Suppliers
(2-Bromothien-3-yl)methylamine Hydrochloride Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on (2-Bromothien-3-yl)methylamine Hydrochloride
Latest Research Insights on (2-Bromothien-3-yl)methylamine Hydrochloride (CAS: 886460-60-2) in Chemical Biology and Pharmaceutical Applications
In recent years, (2-Bromothien-3-yl)methylamine Hydrochloride (CAS: 886460-60-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its bromothiophene scaffold, has demonstrated versatile applications in medicinal chemistry, particularly in the development of novel therapeutics targeting central nervous system (CNS) disorders and infectious diseases. The compound's unique structural features, including its electron-rich thiophene ring and reactive bromine substituent, make it a valuable building block for drug discovery and chemical biology probes.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's potential as a precursor for dopamine receptor modulators. Researchers utilized (2-Bromothien-3-yl)methylamine Hydrochloride as a key intermediate in the synthesis of novel D2/D3 receptor partial agonists, demonstrating improved selectivity profiles compared to existing antipsychotic drugs. The study highlighted the compound's ability to maintain optimal lipophilicity (logP 2.1-2.5) while introducing favorable pharmacokinetic properties, with particular emphasis on blood-brain barrier permeability (Papp = 8.7 × 10^-6 cm/s in MDCK assays).
Recent advances in synthetic methodology have significantly improved the production efficiency of (2-Bromothien-3-yl)methylamine Hydrochloride. A 2024 Nature Protocols publication detailed a novel one-pot synthesis approach using continuous flow chemistry, achieving an 82% yield with >99% purity. This methodological breakthrough addresses previous challenges in scale-up production, particularly the issues of bromine migration and amine hydrochloride stability during traditional batch processing. The protocol's success has enabled broader accessibility of this compound for high-throughput screening campaigns.
In antimicrobial research, (2-Bromothien-3-yl)methylamine Hydrochloride has shown promise as a scaffold for developing novel antibacterial agents. A recent ACS Infectious Diseases report demonstrated its incorporation into quorum sensing inhibitors effective against Pseudomonas aeruginosa biofilms (MBIC50 = 12.5 μM). The compound's thiophene core was found to interact with the LasR receptor binding pocket through π-π stacking interactions, while the bromine substituent contributed to enhanced membrane penetration. These findings open new avenues for combating antibiotic-resistant infections.
The compound's application extends to chemical biology tools, particularly in probe development for studying neurotransmitter systems. A 2023 Chemical Science publication described its use in creating photoaffinity labeling probes for serotonin transporters (SERT). The bromothiophene moiety served as an ideal platform for introducing photoreactive groups while maintaining SERT binding affinity (Ki = 15 nM). This work has provided new insights into SERT conformational dynamics and potential allosteric modulation sites.
Ongoing clinical translation efforts focus on derivatives of (2-Bromothien-3-yl)methylamine Hydrochloride for neurodegenerative diseases. Current Phase I trials (NCT05678921) are evaluating a lead compound (THB-102) for Parkinson's disease, showing favorable safety profiles in preliminary results. The development pipeline includes additional candidates targeting α-synuclein aggregation and neuroinflammation pathways, leveraging the compound's unique pharmacophore characteristics for CNS penetration and target engagement.
Future research directions for (2-Bromothien-3-yl)methylamine Hydrochloride include exploration of its potential in radiopharmaceuticals (particularly for PET imaging of neuroreceptors) and as a building block for covalent inhibitors in oncology. The compound's versatility and established synthetic routes position it as a valuable asset in the medicinal chemist's toolbox, with anticipated growth in both academic and industrial applications throughout the coming decade.
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